

4-Bromophenyl acetate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenyl acetate

Cat. No.: B118264

[Get Quote](#)

Technical Guide: 4-Bromophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenyl acetate** (CAS No. 1927-95-3), a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information.

Core Properties and Data

4-Bromophenyl acetate, also known as p-acetoxybromobenzene, is a halogenated phenyl ester. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetate group at the para position. This structure makes it a useful building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Chemical and Physical Properties

The fundamental properties of **4-Bromophenyl acetate** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference(s)
CAS Number	1927-95-3	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1]
Appearance	Light yellow liquid	[1]
Melting Point	21.5 °C	[1]
Boiling Point	251 °C	[1]
Density	1.501 g/cm ³	[1]
Flash Point	106 °C	[1]
InChI Key	XEXHCQJRVMVJMY- UHFFFAOYSA-N	[3] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **4-Bromophenyl acetate**. Key data from proton (¹H) NMR spectroscopy is presented below.

Spectroscopy	Data (Solvent: CDCl ₃)	Reference(s)
¹ H NMR	δ 7.48 (d, 2H), δ 6.98 (d, 2H), δ 2.28 (s, 3H)	[3]
¹³ C NMR	Predicted values: ~169 (C=O), ~150 (C-O), ~132 (Ar-C), ~123 (Ar-C), ~118 (Ar-C-Br), ~21 (CH ₃)	
Infrared (IR)	Characteristic absorptions expected: ~1765 cm ⁻¹ (C=O, ester), ~1200 cm ⁻¹ (C-O, ester), ~830 cm ⁻¹ (C-H bend, p-substituted)	

Note: Experimental ^{13}C NMR and IR peak lists were not readily available in the searched literature. The provided values are based on predictions and characteristic absorptions for similar functional groups.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **4-Bromophenyl acetate**.

Synthesis of 4-Bromophenyl Acetate via Acetylation

A common and effective method for synthesizing **4-Bromophenyl acetate** is through the acetylation of 4-bromophenol using acetyl chloride.

Reagents and Materials:

- 4-bromophenol
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Methylene chloride (CH_2Cl_2)
- Ice water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Protocol:

- Suspend anhydrous aluminum chloride (0.85 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.[\[3\]](#)

- Slowly add acetyl chloride (1.1 eq) to the cooled suspension while stirring.[3]
- Continue stirring the mixture for 20 minutes in the ice bath.
- Add 4-bromophenol (1.0 eq) to the reaction mixture portion-wise.[3]
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[3]
- Work-up:
 - Carefully quench the reaction by adding ice water.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]
 - Wash the organic layer with brine.[3]
 - Dry the organic layer over anhydrous sodium sulfate.[3]
- Purification:
 - Filter off the drying agent and concentrate the organic solvent under reduced pressure.[3]
 - Purify the resulting residue by silica gel column chromatography to yield pure **4-Bromophenyl acetate**.[3]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl_3).
- Analysis: Acquire ^1H and ^{13}C NMR spectra. The ^1H NMR spectrum should show a singlet for the methyl protons around δ 2.3 ppm and two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[3]

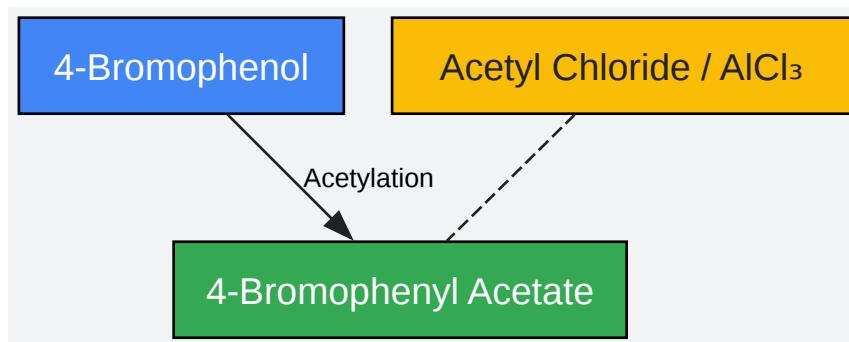
Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr).
- Analysis: Acquire the IR spectrum. The spectrum should display a strong absorption band around 1765 cm^{-1} corresponding to the ester carbonyl (C=O) stretch and a strong band around 1200 cm^{-1} for the C-O stretch.

Visualized Workflows and Mechanisms

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Bromophenyl acetate**.

Logical Relationship: Reactant to Product

This diagram shows the direct chemical transformation discussed in the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Transformation of 4-bromophenol to **4-bromophenyl acetate**.

Safety and Handling

4-Bromophenyl acetate is a chemical that must be handled with appropriate safety precautions.

- Hazard Statements: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, and eye/face protection.[1]
 - Wash hands and any exposed skin thoroughly after handling.[1]
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Use in a well-ventilated area.
 - Avoid release to the environment.[1]
- First Aid:
 - If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[1]

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
[\[1\]](#)

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. 4-Bromophenylacetic acid [webbook.nist.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [4-Bromophenyl acetate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118264#4-bromophenyl-acetate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com